molecular formula C15H30Br2 B1628103 1,15-Dibromopentadecane CAS No. 81726-81-0

1,15-Dibromopentadecane

Cat. No.: B1628103
CAS No.: 81726-81-0
M. Wt: 370.21 g/mol
InChI Key: MPCLDIKGVNAKFM-UHFFFAOYSA-N
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Description

1,15-Dibromopentadecane is an organic compound with the molecular formula C15H30Br2 It is a long-chain alkyl bromide, specifically a dibromo derivative of pentadecane

Preparation Methods

Synthetic Routes and Reaction Conditions

1,15-Dibromopentadecane can be synthesized through the bromination of pentadecane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radicals react with the pentadecane to form the dibromo product.

Reaction Conditions:

    Reagents: Bromine (Br2), pentadecane

    Initiator: Ultraviolet light or peroxide

    Solvent: Typically a non-polar solvent such as carbon tetrachloride (CCl4)

    Temperature: Room temperature to slightly elevated temperatures

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and control of reaction conditions. The use of bromine in large quantities requires careful handling and safety measures due to its corrosive and toxic nature.

Chemical Reactions Analysis

Types of Reactions

1,15-Dibromopentadecane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

    Reduction: The compound can be reduced to pentadecane using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, reflux conditions.

    Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol, elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether, room temperature.

Major Products Formed

    Nucleophilic Substitution: Corresponding substituted pentadecane derivatives.

    Elimination Reactions: Alkenes such as 1-pentadecene.

    Reduction: Pentadecane.

Scientific Research Applications

1,15-Dibromopentadecane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of long-chain alkanes and alkenes.

    Materials Science: Utilized in the modification of surfaces and the preparation of functionalized materials.

    Biological Studies: Employed in studies involving membrane interactions and lipid bilayers due to its long hydrophobic chain.

    Industrial Applications: Used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1,15-dibromopentadecane in chemical reactions primarily involves the reactivity of the bromine atoms. In nucleophilic substitution reactions, the bromine atoms are displaced by nucleophiles, forming new carbon-nucleophile bonds. In elimination reactions, the bromine atoms are removed along with adjacent hydrogen atoms to form double bonds, resulting in the formation of alkenes.

Comparison with Similar Compounds

    1,10-Dibromodecane: Shorter chain length, used in similar nucleophilic substitution and elimination reactions.

    1,20-Dibromoeicosane: Longer chain length, used in the synthesis of longer-chain alkanes and alkenes.

1,15-Dibromopentadecane is unique due to its specific chain length, which makes it suitable for applications requiring intermediate chain lengths between decane and eicosane derivatives.

Properties

IUPAC Name

1,15-dibromopentadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30Br2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h1-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCLDIKGVNAKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCBr)CCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60556836
Record name 1,15-Dibromopentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81726-81-0
Record name 1,15-Dibromopentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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